REACTION_CXSMILES
|
[F:1][C:2]([F:27])([F:26])[C@@:3]([CH2:17][S:18][C:19]1[CH:24]=[CH:23][C:22](C)=[CH:21][CH:20]=1)([OH:16])[CH2:4][C:5]([C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[CH3:15])([CH3:7])[CH3:6].F[B-](F)(F)F.[CH3:33][O+](C)C.C(=O)([O-])[O-].[K+].[K+].C(=O)(O)[O-].[Na+]>ClCCl.O>[F:14][C:12]1[CH:11]=[CH:10][C:9]([CH3:15])=[C:8]([C:5]([CH3:7])([CH3:6])[CH2:4][C@:3]2([C:2]([F:27])([F:26])[F:1])[CH2:17][O:16]2)[CH:13]=1.[C:24]1([CH3:33])[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[S:18][CH3:17] |f:1.2,3.4.5,6.7|
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Name
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(S)-1,1,1-trifluoro-4-(5-fluoro-2-methylphenyl)-4-methyl-2-p-tolylsulfanylmethylpentan-2-ol
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Quantity
|
31 g
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Type
|
reactant
|
Smiles
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FC([C@](CC(C)(C)C1=C(C=CC(=C1)F)C)(O)CSC1=CC=C(C=C1)C)(F)F
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Name
|
|
Quantity
|
17.2 g
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Type
|
reactant
|
Smiles
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F[B-](F)(F)F.C[O+](C)C
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
32.1 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
400 mL
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Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting suspension was stirred at room temperature for 4.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
|
Details
|
After 19 hours
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Duration
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19 h
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Type
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EXTRACTION
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Details
|
extracted with three 400 mL portions of dichloromethane
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Type
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WASH
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Details
|
The combined organic phases were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
can be purified by column chromatography with silica gel (eluted with 0%-2% EtOAc/hexanes)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)C(C[C@]1(OC1)C(F)(F)F)(C)C)C
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Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)SC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |